Journal Name:Food, Culture & Society
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Composite hydrolytic acidification - aerobic MBBR process for treating traditional Chinese medicine wastewater
Food, Culture & Society ( IF 0 ) Pub Date: 2022-08-10 , DOI: 10.1007/s10532-022-09995-w
Traditional Chinese medicine (TCM) wastewater is characterized by high organic content, unstable water quality and quantity and low biodegradability. In this paper, the hydrolytic acidification reactor—aerobic moving bed biofilm (MBBR) process was used to degrade TCM wastewater. Besides, a small pilot study was conducted. The appropriate operating parameters: hydraulic retention time (HRT) of the hydrolytic reactor was 16 h, HRT of MBBR was 30 h, dissolved oxygen of MBBR was 6 mg/L, sludge return ratio of MBBR was 100%. The hydrolytic reactor was started for 25 days. MBBR was run in series with the hydrolytic reactor after 24 days of separate operation. The start-up of the composite reactor was completed after another 26 days. The average removal efficiencies of chemical oxygen demand and ammonia nitrogen were 92% and 70%. The hydrolytic reactor was effective in decomposing macromolecules and MBBR had a strong ability to degrade pollutants through the excitation-emission-matrix spectra. The evolution pattern of the dominant bacterial genera and the surface morphology of sludge were studied by scanning electron microscopy and high-throughput sequencing analysis. It could be seen that the surface morphology of the biological filler was suitable for the growth and reproduction of microorganisms.Graphical abstract
Detail
Comparison of polylactic acid biodegradation ability of Brevibacillus brevis and Bacillus amyloliquefaciens and promotion of PLA biodegradation by soytone
Food, Culture & Society ( IF 0 ) Pub Date: 2022-07-05 , DOI: 10.1007/s10532-022-09993-y
Polylactic acid (PLA), a biodegradable plastic, is used to substitute commercial plastics in various fields such as disposable packaging materials and mulching films. Although the biodegradation of PLA under submerged or composting conditions is accelerated, increasing the biodegradability of PLA under soil burial conditions is still a challenge. This study reviews and compares the PLA biodegradation ability of Bacillus amyloliquefaciens and Brevibacillus brevis, both PLA-degrading bacteria. The biodegradation ability of a single bacteria in non-composting conditions was evaluated. In addition, in terms of biostimulation, PLA biodegradation according to nitrogen sources was compared. As a result, a higher PLA biodegradation ability was found in B. brevis than in B. amyloliquefaciens. Moreover, it was confirmed that the biodegradation of the PLA film was increased by using soytone as a nitrogen source in both bacteria. Controlling the nitrogen source could be a new way to increase the biodegradation of PLA.
Detail
Biological degradation and mineralization of tetracycline antibiotic using SBR equipped with a vertical axially rotating biological bed (SBR-VARB)
Food, Culture & Society ( IF 0 ) Pub Date: 2023-02-25 , DOI: 10.1007/s10532-023-10018-5
Tetracycline (TC) is a widely used antibiotic with a complex aromatic chemical structure and is highly resistant to biodegradation. In this study, an SBR equipped with a vertical axially rotating biological bed (SBR-VARB) was used for the biodegradation and mineralization of TC. SBR-VARB showed high efficiency in removing TC (97%), total phenolic compounds (TP) (95%), and COD (85%) under optimal operating conditions (TC = 50 mg/L, HRT = 1.75 d, and OLR = 36 g COD/m3 d). The SBR-VARB was able to treat higher concentrations of TC in shorter HRT than reported in previous studies. The contribution of VARB to improve SBR efficiency in removing TC, TP, and COD was 16, 36, and 48%, respectively. Intermediate compounds formed during the biodegradation of TC were identified using GC–MS under the optimal operating conditions of the bioreactor. These are mainly organic compounds with linear chemical structures. Based on the complete biodegradation of TC under the optimal operating conditions of the bioreactor, 93% and 36% of the chlorine and nitrogen atoms in the chemical structure of TC appeared in the wastewater, respectively. According to the sequence analysis of 16SrDNA, Pseudomonas sp., Kocuria Polaris, and Staphylococcus sp. were identified in the biofilm of VARB and the suspended biomass of the bioreactor. Therefore, SBR-VARB showed high efficiency in the biodegradation and mineralization of TC and can be used as a suitable option for treating wastewater containing antibiotics and other toxic compounds.
Detail
Role of pine needle biochar in operation and stability of anaerobic processes
Food, Culture & Society ( IF 0 ) Pub Date: 2022-11-18 , DOI: 10.1007/s10532-022-10004-3
Utility of biochar addition in anaerobic processes for promoting direct interspecies electron transfer (DIET) is demonstrated in this research. Biochar produced from pyrolysis of pine needle forest residue was used as conductive material for DIET. Three CSTRs were operated in parallel with and without biochar addition in fed-batch mode. Reactor without biochar which represented indirect interspecies electron transfer (IIET) exhibited wide variation in pH and VFA and took longer period during startup. All the rectors were operated at steady state with an OLR ranging from 0.5 to 1.75 kg-COD/m3.d. As OLR increased, performance of reactor without biochar resulted in rapid pH drop and increase in VFA, leading to its eventual failure at OLR of 1.75 kg-COD/m3.d. As against to this, performance of reactors with biochar remained robust and relatively unaffected at higher OLR values. Daily VFA accumulation from fed-batch mode always remained highest in reactor without biochar.Graphical Abstract
Detail
Plasticizer phthalate esters degradation with a laccase from Trametes versicolor: effects of TEMPO used as a mediator and estrogenic activity removal
Food, Culture & Society ( IF 0 ) Pub Date: 2023-04-05 , DOI: 10.1007/s10532-023-10030-9
Phthalate esters (PAEs) are toxic and persistent chemicals that are ubiquitous in the environment and have attracted worldwide attention due to their threats to the environment and human health. Dimethyl phthalate (DMP) is a relatively simple structure and one of the most observed PAEs in the environment. This study investigated the degradation of the DMP using Trametes versicolor laccase and its laccase-mediator systems. The degradation effect of laccase alone on DMP was poor, while the laccase-mediator systems can effectively enhance the degradation efficiency. Within 24 h, 45% of DMP (25 mg/L) was degraded in the presence of 0.8 U/mL laccase and 0.053 mM 2, 2, 6, 6-tetramethylpiperidine-1-oxyl (TEMPO). A certain concentration (1 mM) of metal ions Al3+, Cu2+ or Ca2+ can positively promote DMP degradation with the laccase-TEMPO system. Moreover, the structure of PAEs also had a great influence on the degradation efficiency. Higher degradation efficiencies were observed when incubating PAEs with short alkyl side chains by the laccase-TEMPO system compared to that with long alkyl side chains. Additionally, the branched-chain PAEs had a better degradation effect than the straight-chain. The estrogenic activity of the DMP solution after reaction was much smaller than that of the original solution. Finally, transformation products ortho-hydroxylated DMP and phthalic acid were identified by GC–MS and the possible degradation pathway was proposed. This study verifies the feasibility of the laccase-TEMPO system to degrade PAEs and provides a reference for exploring more potential value of laccase.
Detail
Recent advances in simultaneous nitrification and denitrification for nitrogen and micropollutant removal: a review
Food, Culture & Society ( IF 0 ) Pub Date: 2023-03-10 , DOI: 10.1007/s10532-023-10015-8
Simultaneous Nitrification and Denitrification (SND) is a promising process for biological nitrogen removal. Compared to conventional nitrogen removal processes, SND is cost-effective due to the decreased structural footprint and low oxygen and energy requirements. This critical review summarizes the current knowledge on SND related to fundamentals, mechanisms, and influence factors. The creation of stable aerobic and anoxic conditions within the flocs, as well as the optimization of dissolved oxygen (DO), are the most significant challenges in SND. Innovative reactor configurations coupled with diversified microbial communities have achieved significant carbon and nitrogen reduction from wastewater. In addition, the review also presents the recent advances in SND for removing micropollutants. The micropollutants are exposed to various enzymes due to the microaerobic and diverse redox conditions present in the SND system, which would eventually enhance biotransformation. This review presents SND as a potential biological treatment process for carbon, nitrogen, and micropollutant removal from wastewater.
Detail
Isolation and identification of the molybdenum-resistant strain Raoultella ornithinolytica A1 and its effect on MoO42− in the environment
Food, Culture & Society ( IF 0 ) Pub Date: 2023-01-04 , DOI: 10.1007/s10532-022-10011-4
Abstract The mining and leakage of molybdenum (Mo) can cause environmental contamination which has not been realized until recently. Bacteria that can mitigate Mo-contamination was enriched and isolated. The low temperature and different pH conditions were considered to analysis its feasibility in Northern China which suffers from a long time of low temperatures every year. The result showed that the removal rate of MoO42− by Raoultella ornithinolytica A1 reached 30.46% at 25 °C and pH 7.0 in Luria–Bertani medium (LB). Meanwhile, A1 also showed some efficiency in the reduction of MoO42− in low phosphate molybdate medium (LPM), which reached optimum at the MoO42− concentration of 10 mM. The results of FTIR indicated that the cell wall performed an essential role in the MoO42− removal process, which was illustrated by the distribution of Mo in A1 (Mo bound to cell wall accounted for 92.29% of the total MoO42− removed). In addition, low temperature (10 °C) effect the removal rate of MoO42− by − 8.38 to 11.66%, indicating the potential for the in-situ microbial remediation of Mo-contaminated environments in low temperature areas. Graphical abstract
Detail
Microorganisms that produce enzymes active on biodegradable polyesters are ubiquitous
Food, Culture & Society ( IF 0 ) Pub Date: 2023-06-24 , DOI: 10.1007/s10532-023-10031-8
Biodegradability standards measure ultimate biodegradation of polymers by exposing the material under test to a natural microbial inoculum. Available tests developed by the International Organization for Standardization (ISO) use inoculums sampled from different environments e.g. soil, marine sediments, seawater. Understanding whether each inoculum is to be considered as microbially unique or not can be relevant for the interpretation of tests results. In this review, we address this question by consideration of the following: (i) the chemical nature of biodegradable plastics (virtually all biodegradable plastics are polyesters) (ii) the diffusion of ester bonds in nature both in simple molecules and in polymers (ubiquitous); (iii) the diffusion of decomposers capable of producing enzymes, called esterases, which accelerate the hydrolysis of esters, including polyesters (ubiquitous); (iv) the evidence showing that synthetic polyesters can be depolymerized by esterases (large and growing); (v) the evidence showing that these esterases are ubiquitous (growing and confirmed by bioinformatics studies). By combining the relevant available facts it can be concluded that if a certain polyester shows ultimate biodegradation when exposed to a natural inoculum, it can be considered biodegradable and need not be retested using other inoculums. Obviously, if the polymer does not show ultimate biodegradation it must be considered recalcitrant, until proven otherwise.
Detail
Tramates trogii biomass in carboxymethylcellulose-lignin composite beads for adsorption and biodegradation of bisphenol A
Food, Culture & Society ( IF 0 ) Pub Date: 2023-02-21 , DOI: 10.1007/s10532-023-10024-7
Tramates trogii biomass was immobilized in carboxymethyl cellulose-lignin composite beads via cross-linking with Fe(III) ions (i.e., Fe(III)-CMC@Lig(1–4)@FB). The composite beads formulations were used for the adsorption and degradation of bisphenol A (BPA) using the free fungal biomass as a control system. The maximum adsorption capacity of the free fungal biomass and Fe(III)-CMC@Lig-3@FB for BPA was found to be 57.8 and 95.6, mg/g, respectively. The degradation rates of BPA were found to be 87.8 and 89.6% for the free fungal biomass and Fe(III)CMC@Lig-3@FB for 72 h in a batch reactor, respectively. Adsorption of BPA on the free fungal biomass and Fe(III)CMC@Lig-3@FB fungal preparations described by the Langmuir and Temkin isotherm models, and the pseudo-second-order kinetic model. The values of Gibbs free energy of adsorption (ΔG°) were − 20.7 and − 25.8 kJ/mol at 298 K for BPA on the free fungal biomass and Fe(III)-CMC@Lig-3@FB beads, respectively. Moreover, the toxicities of the BPA and degradation products were evaluated with three different test organisms: (i) a freshwater micro-crustacean (Daphnia magna), (ii) a freshwater algae (Chlamydomonas reinhardti), and (iii) a Turkish winter wheat seed (Triticum aestivum L.). After treatment with the Fe(III)CMC@Lig-3@FB formulation, the degradation products had not any significant toxic effect compared to pure BPA. This work shows that the prepared composite bioactive system had a high potential for degradation of BPA from an aqueous medium without producing toxic end-products. Thus, it could be a good candidate for environmentally safe biological methods.
Detail
Aerobic degradation of bisphenol A by Pseudomonas sp. LM-1: characteristic and pathway
Food, Culture & Society ( IF 0 ) Pub Date: 2022-11-19 , DOI: 10.1007/s10532-022-10003-4
Bisphenol A (BPA) has been widely used in the manufacture of polymeric materials. BPA is regarded as an endocrine disrupting chemical, posing a great threat to the public health. In this study, a bacterial strain LM-1, capable of utilizing BPA as the sole carbon and energy source under aerobic conditions, was originally isolated from an activated sludge sample. The isolate was identified as Pseudomonas sp. based on 16S rRNA gene sequence analysis. Strain LM-1 was able to completely degrade 25–100 mg/L BPA within 14–24 h, and it also exhibited high capacity for BPA degradation at a range of pH (6.0–8.0). (NH4)2SO4 and NH4NO3 were the suitable nitrogen sources for its growth and BPA biodegradation, and the BPA degradation could be accelerated when exogenous carbon sources were introduced as the co-substrates. Metal ions such as Zn2+, Cu2+, and Ni2+ could considerably suppress the growth of strain LM-1 and BPA degradation. According to the analysis of liquid chromatography coupled to Q-Exactive high resolution mass spectrometry, hydroquinone, p-hydroxybenzaldehyde, and p-hydroxybenzoate were the predominate metabolites in the BPA biodegradation and the degradation pathways were proposed. This study is important for assessment of the fate of BPA in engineered and natural systems and possibly for designing bioremediation strategies.
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not